6-溴-2-萘基 β-D-吡喃葡萄糖苷

描述

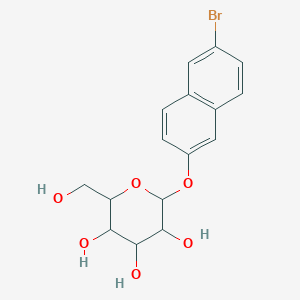

6-Bromo-2-naphthyl beta-D-glucopyranoside is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is a substrate for β-glycosidases .

Molecular Structure Analysis

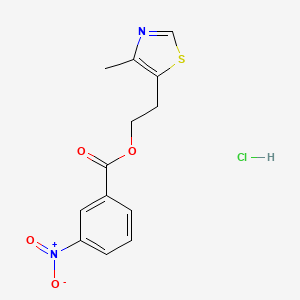

The molecular weight of 6-bromo-2-naphthyl beta-D-glucopyranoside is 385.21 . Its molecular formula is C16H17BrO6 . The SMILES string representation of its structure is BrC1=CC(C=C2)=C(C=C1)C=C2OC@@HO)OC@@HCO .Chemical Reactions Analysis

6-Bromo-2-naphthyl beta-D-glucopyranoside serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product .Physical And Chemical Properties Analysis

6-Bromo-2-naphthyl beta-D-glucopyranoside is a white to light yellow crystal powder . It is soluble in pyridine .科学研究应用

组织化学定位

6-溴-2-萘基 β-D-吡喃葡萄糖苷已用于组织化学研究中,以定位组织切片中的 β-糖苷酶活性。当这种底物在盐锌化合物存在下水解时,会形成不溶的有色产物,有助于检测和定位特定酶。Sánchez-Pérez 等人 (2009) 的一项研究开发了一种使用这种底物区分组织中不同 β-糖苷酶的方法,证明了其在杏仁组织中的适用性 (Sánchez-Pérez 等人,2009)。

微生物中的酶活性

Polacheck 等人 (1987) 使用 6-溴-2-萘基 β-D-吡喃葡萄糖苷研究了白色念珠菌中的 β-葡萄糖苷酶活性。他们的研究突出了由商业试剂盒测得的酶活性和实验测定值之间的差异,阐明了酶在不同条件下的特性 (Polacheck 等人,1987)。

生化研究

Goldbarg 等人 (1958) 开发了一种使用 6-溴-2-萘基 α-D-吡喃葡萄糖苷的方法来测定哺乳动物组织和血清中的 α-D-葡萄糖苷酶活性。这项研究提供了对酶在各种条件下的行为的见解,包括缓冲液类型、pH 值和底物浓度的影响 (Goldbarg 等人,1958)。

细胞和组织酶研究

Seligman 等人 (1954) 合成了衍生物 6-溴-2-萘基 β-D-吡喃葡萄糖醛酸苷,用于 β-D-葡萄糖醛酸酶活性的组织化学示范。他们的工作为大鼠各种组织中的酶定位提供了详细的程序和结果,为我们了解不同器官中酶的分布和浓度做出了重大贡献 (Seligman 等人,1954)。

化学中的合成和应用

Chiappe 等人 (1997) 探讨了萘基 3,4,6-三-O-甲基-β-D-吡喃葡萄糖苷(一种与 6-溴-2-萘基 β-D-吡喃葡萄糖苷相关的化合物)在不对称化学反应中作为手性助剂的用途。他们的研究结果表明其在实现高面非对映选择性方面是有效的,强调了该化合物在有机合成中的潜力 (Chiappe 等人,1997)。

作用机制

安全和危害

6-Bromo-2-naphthyl beta-D-glucopyranoside may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864599 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28541-84-6 | |

| Record name | 6-Bromo-2-naphthyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028541846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 6-Bromo-2-naphthyl-beta-D-galactopyranoside and how is it used to detect beta-galactosidase activity?

A1: 6-Bromo-2-naphthyl-beta-D-galactopyranoside acts as a chromogenic substrate for beta-galactosidase. [, , ] When hydrolyzed by the enzyme, it releases 6-bromo-2-naphthol. This product can then undergo azo-coupling with a suitable reagent like hexazotized p-rosaniline or basic fuchsine, resulting in the formation of an insoluble reddish-brown diazonium salt. [, ] The intensity of this color change serves as a visual and quantifiable indicator of beta-galactosidase activity.

Q2: How does the localization of beta-galactosidase affect its detection using 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A2: Studies have shown that 6-Bromo-2-naphthyl-beta-D-galactopyranoside can be used to detect both intracellular and extracellular beta-galactosidase activity. [, ] For example, when using plant callus cultures or roots, the appearance of a reddish-brown coloration in the agar medium surrounding the sample indicates the presence of extracellular beta-galactosidase. [, ] This localized staining allows researchers to differentiate between the enzyme's activity inside and outside of cells.

Q3: Are there alternative substrates for detecting beta-galactosidase activity, and how do they compare to 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A3: Yes, other substrates like p-nitrophenyl-beta-D-galactopyranoside (PNPG) are also used for detecting beta-galactosidase activity. [, ] While both PNPG and 6-Bromo-2-naphthyl-beta-D-galactopyranoside are hydrolyzed by the enzyme, they differ in their detection methods. PNPG hydrolysis results in a yellow product that can be measured spectrophotometrically, while 6-Bromo-2-naphthyl-beta-D-galactopyranoside relies on a visual color change after azo-coupling. The choice of substrate depends on the specific experimental requirements and desired sensitivity.

Q4: What factors can influence the sensitivity of 6-Bromo-2-naphthyl-beta-D-galactopyranoside in detecting beta-galactosidase activity?

A4: Several factors can impact the sensitivity of this assay. One key factor is the pH of the reaction environment, as the enzymatic activity of beta-galactosidase is pH-dependent. [, ] Additionally, the concentration of the substrate, the duration of the reaction, and the presence of potential inhibitors or activators can all influence the assay's sensitivity and should be carefully considered during experimental design.

Q5: Beyond its use in enzymatic assays, are there other research applications for 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A5: While primarily employed as a substrate for beta-galactosidase detection, the unique properties of 6-Bromo-2-naphthyl-beta-D-galactopyranoside could potentially extend to other research areas. For instance, its ability to release a detectable product upon enzymatic hydrolysis might be valuable in developing novel biosensors or imaging probes. Further research is needed to explore these potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3478728.png)

![5-(4-ethylphenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478740.png)

![N-[2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3478754.png)

![2,2'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B3478774.png)

![2-nitro-N-{4-[({4-[6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}benzamide](/img/structure/B3478782.png)

![1,7-bis(2,4-dinitrophenyl)-N,N'-bis(2-phenylethyl)-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyrazine-3,5-dicarboxamide](/img/structure/B3478790.png)

![2-{2-[(2-chlorophenyl)amino]vinyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B3478803.png)

![2-phenyl-6-(propylthio)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3478809.png)

![[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3478826.png)

![[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3478830.png)